Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to a nicotinic acid derivative, which is further substituted with a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the Heck reaction, which is also palladium-catalyzed and involves the coupling of an aryl halide with an alkene . This reaction is particularly useful for forming carbon-carbon bonds and can be used to introduce the 2,4-dimethoxyphenyl group onto the nicotinic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 3-(5-amino-2,4-dimethoxyphenyl)propanoate
- 5-Amino-pyrazoles
Uniqueness
Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate is unique due to its specific substitution pattern and the presence of both a nicotinate and a dimethoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H17NO4 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
methyl 6-(2,4-dimethoxyphenyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-10-12(16(18)21-4)7-8-14(17-10)13-6-5-11(19-2)9-15(13)20-3/h5-9H,1-4H3 |
InChI Key |
KZBMVQQSWFLZTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(C=C(C=C2)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.